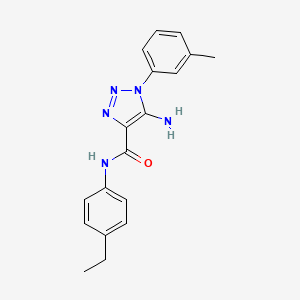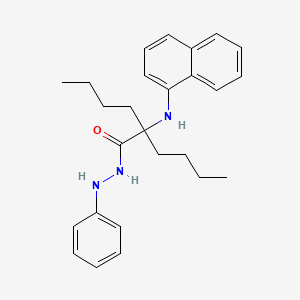
5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as EMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a drug candidate. EMT is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. In
Mécanisme D'action
The exact mechanism of action of 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but studies have suggested that the compound acts by inhibiting the proliferation of cancer cells and inducing apoptosis. 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and carbonic anhydrase, which play a crucial role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits a range of biochemical and physiological effects. 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Furthermore, 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been reported to exhibit anti-inflammatory and analgesic activities, indicating its potential for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity against cancer cells, making it a potentially effective anticancer agent. 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations of 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide to improve its solubility and bioavailability. Furthermore, additional studies are needed to fully elucidate the mechanism of action of 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Overall, 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has significant potential as a drug candidate, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-ethylphenylhydrazine with 3-methylbenzoyl chloride in the presence of triethylamine to yield the intermediate product, which is subsequently reacted with 5-amino-1,2,3-triazole-4-carboxylic acid to form 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. The synthesis of 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been reported in various scientific publications, and the compound has been synthesized using different methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis.
Applications De Recherche Scientifique
5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been the subject of extensive scientific research due to its potential applications as a drug candidate. Studies have shown that 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections. Furthermore, 5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit anti-inflammatory and analgesic activities, indicating its potential for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
5-amino-N-(4-ethylphenyl)-1-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-3-13-7-9-14(10-8-13)20-18(24)16-17(19)23(22-21-16)15-6-4-5-12(2)11-15/h4-11H,3,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFFFPCHSMVBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-[(4-carboxybutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5086755.png)
![N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5086770.png)
![4-[2-(5-chloro-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5086771.png)

![3-isopropyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B5086784.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5086785.png)
![methyl N-[(5-bromo-2-{[3-(4-morpholinyl)propanoyl]amino}phenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B5086792.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5086794.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5086801.png)

![1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5086816.png)
